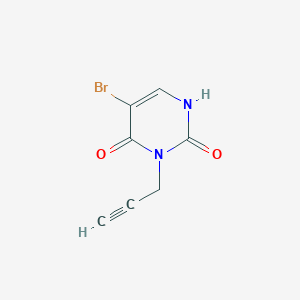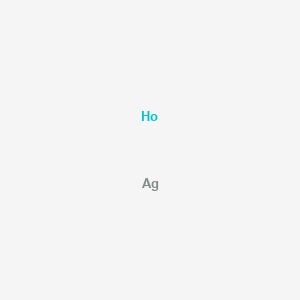
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes an ethoxy group and a phenyl group attached to a pyrrole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with ethanol under acidic conditions to introduce the ethoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
3-Indolyl-4-phenyl-1h-pyrrole-2,5-dione: This compound is similar in structure but contains an indole group instead of an ethoxy group.
3-Ethyl-4-methyl-1h-pyrrole-2,5-dione: This compound has an ethyl and a methyl group instead of an ethoxy and phenyl group.
1-(4-Methylphenyl)-3-pyrroline-2,5-dione: This compound has a methylphenyl group instead of an ethoxy and phenyl group.
Uniqueness
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is unique due to its specific combination of an ethoxy group and a phenyl group attached to the pyrrole ring.
特性
CAS番号 |
22903-03-3 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
3-ethoxy-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-9(11(14)13-12(10)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14,15) |
InChIキー |
OPJZJHGXGWFRPS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)


![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)



![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)






